Cas no 83721-64-6 (5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI))
![5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) structure](https://de.kuujia.com/scimg/cas/83721-64-6x500.png)
83721-64-6 structure
Produktname:5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)
5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)
- 5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-
- 6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo-5H-anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulphonamide
- EINECS 280-591-1
- 6,7,12,19,20,25-Hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo-5H-anthra(2,1,9-mna)naphth(2'',3'':6',7')indolo(2',3':5,6)naphth(2,3-h)acridine-18-sulphonamide
- 83721-64-6
-
- Inchi: InChI=1S/C47H33N3O7S/c1-49(2)58(56,57)47-23-8-4-3-7-21(23)17-33-35(51)19-31-26-12-11-22-18-32-29(46(54)37(22)42(26)48-43(31)41(33)47)15-14-27-25-13-16-30-40-38(25)34(50(55)44(27)32)20-36(52)39(40)24-9-5-6-10-28(24)45(30)53/h3-19,22,24,28,33,37,39-40,44H,20H2,1-2H3/p+1
- InChI-Schlüssel: IWVCAKJKXJXFKT-UHFFFAOYSA-O
- Lächelt: CN(C)S(=O)(=O)C1=C2C=CC=CC2=CC3C1=C4C(=CC3=O)C5=C(N4)C6C(C=C5)C=C7C8C(=CC=C7C6=O)C9=CC=C1C2C9=C([N+]8=O)CC(=O)C2C2C=CC=CC2C1=O
Berechnete Eigenschaften
- Genaue Masse: 784.21174661g/mol
- Monoisotopenmasse: 784.21174661g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 2
- Komplexität: 2950
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 146Ų
- XLogP3: 0.6
5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI) Verwandte Literatur
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
83721-64-6 (5H-Anthra[2,1,9-mna]naphth[2'',3'':6',7']indolo[2',3':5,6]naphth[2,3-h]acridine-18-sulfonamide,6,7,12,19,20,25-hexahydro-N,N-dimethyl-5,7,12,20,25-pentaoxo- (9CI)) Verwandte Produkte
- 1251543-05-1(N-(1H-1,3-benzodiazol-2-yl)-1-6-(furan-2-yl)pyridazin-3-ylpiperidine-4-carboxamide)
- 1160257-24-8(2-(2-Chloro-5-methylphenoxy)propanoyl chloride)
- 2228576-55-2(1-(difluoromethyl)-2,2-difluorocyclopropane-1-carboxylic acid)
- 1251687-74-7(7-hydroxy-N-(4-methoxy-2-methylphenyl)-4-methyl-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)
- 872975-93-4(N-(thiophen-2-yl)methyl-N'-{3-(2,4,6-trimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 887596-04-5(3-Azetidinecarboxylicacid, 1-(4-nitrophenyl)-, methyl ester)
- 2169595-14-4(methyl 2-isothiocyanato-3-methoxy-2-methylpropanoate)
- 53360-18-2(Pyridine, 2,6-dichloro-3,4,5-trifluoro-)
- 1396794-27-6(N-methyl-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide)
- 1038269-31-6((1-Cyclopropylethyl)(2-phenylpropyl)amine)
Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
